ethyl 2-[(4-butoxyphenyl)amino]-3,3,3-trifluoro-N-(3-methylbutanoyl)alaninate
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Overview
Description
Ethyl 2-[(4-butoxyphenyl)amino]-3,3,3-trifluoro-N-(3-methylbutanoyl)alaninate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a trifluoromethyl group, a butoxyphenyl group, and an alaninate moiety. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[(4-butoxyphenyl)amino]-3,3,3-trifluoro-N-(3-methylbutanoyl)alaninate typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 4-butoxyaniline with ethyl 3,3,3-trifluoro-2-oxopropanoate under specific conditions to form an intermediate product. This intermediate is then reacted with 3-methylbutanoyl chloride in the presence of a base to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high yield and purity. Advanced techniques like continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(4-butoxyphenyl)amino]-3,3,3-trifluoro-N-(3-methylbutanoyl)alaninate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The trifluoromethyl group and butoxyphenyl group can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
Ethyl 2-[(4-butoxyphenyl)amino]-3,3,3-trifluoro-N-(3-methylbutanoyl)alaninate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2-[(4-butoxyphenyl)amino]-3,3,3-trifluoro-N-(3-methylbutanoyl)alaninate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The butoxyphenyl group may facilitate binding to specific receptors or enzymes, modulating their activity. The overall effect depends on the specific biological context and target molecules.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-amino-4-(4-butoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate
- Ethyl 3-amino-3-(4-butoxyphenyl)propanoate
Uniqueness
Ethyl 2-[(4-butoxyphenyl)amino]-3,3,3-trifluoro-N-(3-methylbutanoyl)alaninate is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased stability and lipophilicity. This makes it particularly valuable in applications where these properties are advantageous.
Properties
Molecular Formula |
C20H29F3N2O4 |
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Molecular Weight |
418.4 g/mol |
IUPAC Name |
ethyl 2-(4-butoxyanilino)-3,3,3-trifluoro-2-(3-methylbutanoylamino)propanoate |
InChI |
InChI=1S/C20H29F3N2O4/c1-5-7-12-29-16-10-8-15(9-11-16)24-19(20(21,22)23,18(27)28-6-2)25-17(26)13-14(3)4/h8-11,14,24H,5-7,12-13H2,1-4H3,(H,25,26) |
InChI Key |
OPMNVDRFFLNVHP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)NC(C(=O)OCC)(C(F)(F)F)NC(=O)CC(C)C |
Origin of Product |
United States |
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